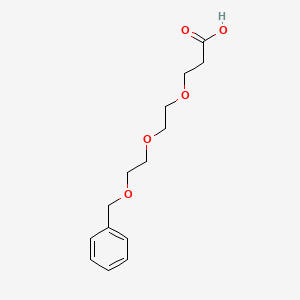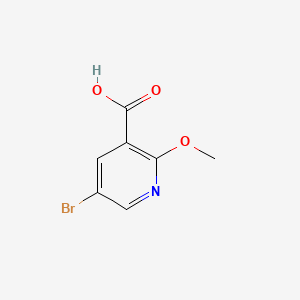
5-Bromo-2-methoxynicotinic acid
Overview
Description
5-Bromo-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxynicotinic acid can be synthesized through the bromination of 2-methoxynicotinic acid. The brominating reagent can be either N-bromosuccinimide (NBS) or elemental bromine. Here is a typical synthetic route:
Starting Material: 2-methoxynicotinic acid.
Bromination: To a solution of 2-methoxynicotinic acid in water, add bromine at room temperature. Stir the mixture overnight.
Industrial Production Methods
In an industrial setting, the process can be scaled up using similar reaction conditions. For example, 100 kg of water and 20 kg of 2-methoxynicotinic acid can be added to a 200-liter kettle, followed by 32 kg of NBS. The reaction is carried out at 0-35°C for 16 hours, yielding 25.78 kg of this compound with 85% yield and 97.5% purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxynicotinic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Bond Formation: The acid group can react with amines to form amides.
Decarboxylation: Under extreme conditions, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide and forming a simpler molecule.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Amide Bond Formation: Involves amines and coupling agents like carbodiimides.
Decarboxylation: Requires high temperatures or specific catalysts.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amide bond formation reactions.
Simpler Molecules: Formed from decarboxylation reactions.
Scientific Research Applications
5-Bromo-2-methoxynicotinic acid is used in various scientific research applications:
Medicinal Chemistry: Due to its structural similarity to nicotinic acid, it has been explored for its potential medicinal properties.
Proteomics Research: It is used as a specialty product in proteomics research applications.
Mechanism of Action
Currently, there is no documented information on the specific mechanism of action of 5-bromo-2-methoxynicotinic acid in biological systems. its structural similarity to nicotinic acid suggests a possibility of interaction with nicotinic acid receptors. Further investigation is required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar in structure but with different functional groups.
Methyl 5-bromo-2-methoxynicotinate: A methyl ester derivative of 5-bromo-2-methoxynicotinic acid
Uniqueness
This compound is unique due to its combination of a bromine atom, a methoxy group, and a carboxylic acid group on the pyridine ring.
Properties
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXURQPRRMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559520 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-66-4 | |
| Record name | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54916-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
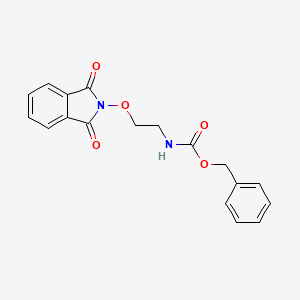
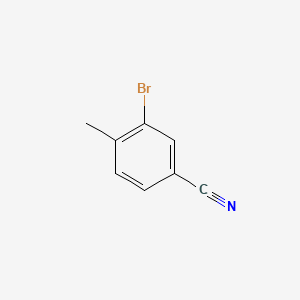
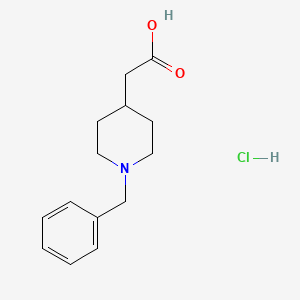
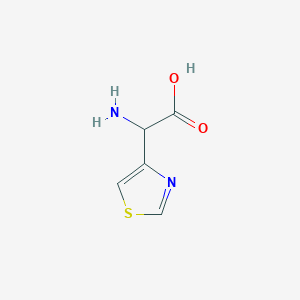
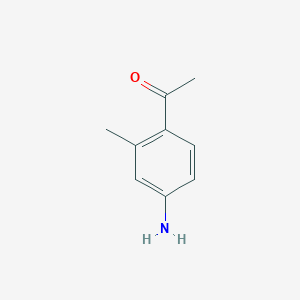
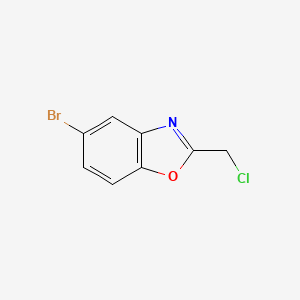
![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

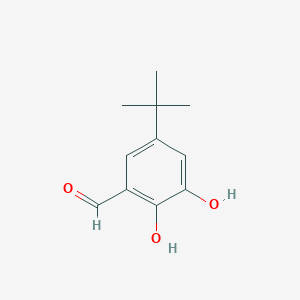

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
